3-Amino-5-chloro-1H-indazole

説明

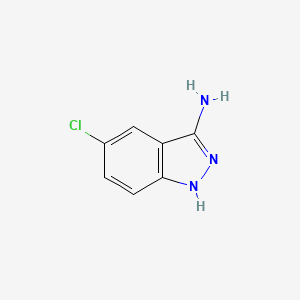

3-Amino-5-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-chloro-1H-indazole involves the reduction of 3-chloro-5-nitro-1H-indazole. This reaction typically uses stannous chloride dihydrate in ethanol under reflux conditions . Another approach includes the cyclization of appropriate precursors under specific conditions to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

化学反応の分析

Types of Reactions

3-Amino-5-chloro-1H-indazole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of the amino group, the compound can participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Halogenation: Typically involves the use of halogens like chlorine or bromine in the presence of a catalyst.

Nitration: Uses nitric acid and sulfuric acid as reagents.

Reduction: Stannous chloride dihydrate in ethanol is commonly used for the reduction of nitro groups.

Major Products Formed

Halogenated Derivatives: Formed through halogenation reactions.

Nitro Derivatives: Formed through nitration reactions.

Amino Derivatives: Formed through reduction reactions.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, primarily related to its role as a potential therapeutic agent in cancer treatment and other diseases.

Anticancer Activity

Recent studies have highlighted the efficacy of 3-amino-5-chloro-1H-indazole and its derivatives against various cancer cell lines:

| Study | Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|---|

| Wang et al. (2018) | 89 | Bcr-Abl WT | 14 | K562 leukemia |

| Duan et al. (2018) | 105 | FGFR1-4 | 0.9 - 6.1 | NCI-H1581 xenograft |

| Qian et al. (2018) | 120 | IDO1 | 5.3 | Various |

| Menichincheri et al. (2018) | 127 (entrectinib) | ALK, ROS1, TRK | 12 | ALK-dependent tumors |

These studies indicate that derivatives of this compound can selectively inhibit key kinases involved in cancer proliferation, demonstrating their potential as targeted therapies.

Kinase Inhibition

The compound has shown promise as an inhibitor of several kinases:

- Bcr-Abl Kinase : Essential for the treatment of chronic myeloid leukemia.

- Fibroblast Growth Factor Receptors (FGFRs) : Inhibitors have been developed to target FGFR-related pathways, with significant implications for cancers characterized by FGFR mutations.

For instance, compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values ranging from 0.9 nM to 6.1 nM across different FGFRs, demonstrating substantial tumor growth inhibition in vivo .

Case Study 1: Bcr-Abl Inhibition

Wang et al. synthesized a series of indazole derivatives and evaluated their activity against both wild-type and mutant Bcr-Abl kinases. Compound 89 exhibited comparable potency to Imatinib, a standard treatment for chronic myeloid leukemia, suggesting that it could serve as a viable alternative or complement in therapy .

Case Study 2: FGFR Inhibition

Duan et al. reported on the development of novel indazole derivatives targeting FGFRs, with compound 105 showing remarkable inhibitory activity and nearly complete tumor growth inhibition in xenograft models . This highlights the therapeutic potential of targeting FGFR pathways in cancers where these receptors are amplified.

作用機序

The mechanism of action of 3-Amino-5-chloro-1H-indazole involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound’s structure allows it to bind to these receptors, thereby modulating their activity and exerting its biological effects .

類似化合物との比較

Similar Compounds

3-Amino-1H-indazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

5-Chloro-1H-indazole:

3-Amino-1H-indazole-1-carboxamide: Contains an additional carboxamide group, which can enhance its binding affinity to certain biological targets.

Uniqueness

3-Amino-5-chloro-1H-indazole is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .

生物活性

3-Amino-5-chloro-1H-indazole (3-Amino-5-Cl-indazole) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound has the molecular formula and features an indazole ring system. The presence of an amino group and a chlorine substituent enhances its reactivity and biological potential. The compound can be synthesized through various methods, including the reaction of 3,5-dichloro-1H-indazole with ammonia or cyclization processes involving N-(2-chloro-phenyl)hydrazine and formamide .

The primary targets of 3-Amino-5-Cl-indazole include:

- CHK1 and CHK2 Kinases : These are critical regulators in the DNA damage response pathway. Inhibition of these kinases can lead to impaired cell cycle regulation and enhanced apoptosis in cancer cells.

- SGK Kinase : This kinase is involved in cell survival signaling pathways. Modulating its activity can affect cellular responses to stress and growth signals.

Biochemical Pathways

The compound influences several biochemical pathways, notably those associated with cell growth and survival. By inhibiting specific kinases, it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Research indicates that 3-Amino-5-Cl-indazole exhibits significant anticancer activity across various human cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Proliferation : The compound demonstrated GI50 values ranging from 0.041 μM to 33.6 μM, with a mean GI50 of 1.90 μM across different cancer cell lines.

- Selectivity for Cancer Cells : In studies involving the K562 leukemia cell line, the compound showed an IC50 value of 5.15 μM while exhibiting lower toxicity towards normal HEK-293 cells (IC50 = 33.2 μM), indicating a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, 3-Amino-5-Cl-indazole has shown promising antimicrobial activity against various fungal strains:

- Candida Species : The compound was evaluated for its anticandidal activity against Candida albicans and Candida glabrata, showing minimum inhibitory concentrations (MICs) that suggest potential as an antifungal agent . For instance, derivatives exhibited MIC values as low as 3.807 mM against C. albicans.

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 3-Amino-5-Cl-indazole suggests favorable bioavailability due to its small molecular size and ability to penetrate cellular membranes effectively. Factors such as solubility and stability can influence its pharmacological efficacy.

特性

IUPAC Name |

5-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSQTZOPSNFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615452 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-72-3 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。